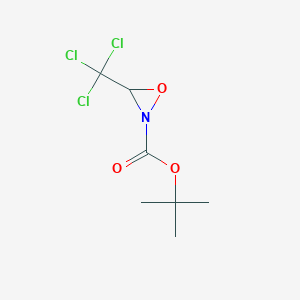

Tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Cl3NO3/c1-6(2,3)13-5(12)11-4(14-11)7(8,9)10/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQBULMPIKTIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(O1)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to Tert-Butyl 3-(Trichloromethyl)Oxaziridine-2-Carboxylate

The synthesis of this compound revolves around two primary steps: (1) formation of the imine precursor and (2) oxidation to the oxaziridine ring. Variations in reagents, catalysts, and conditions distinguish the methods described below.

Imine Precursor Formation

The imine intermediate is typically synthesized via condensation of tert-butyl amine with a trichloromethyl-substituted carbonyl compound. For example, reaction of tert-butyl amine with trichloroacetaldehyde in anhydrous dichloromethane at 0°C yields the corresponding imine with >85% efficiency. Key considerations include:

- Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) prevent premature oxidation.

- Temperature Control : Sub-zero temperatures minimize side reactions such as enamine formation.

Oxidation to Oxaziridine

The critical step involves oxidizing the imine to the oxaziridine ring. Three predominant methods are documented:

Oxidation Using m-Chloroperoxybenzoic Acid (m-CPBA)

This method, adapted from dihydrobenzisoxazole syntheses, employs m-CPBA as the oxidant. A representative procedure involves:

- Dissolving the imine (1 equiv) in dichloromethane at -20°C.

- Adding m-CPBA (1.2 equiv) dropwise over 30 minutes.

- Stirring for 12 hours at -20°C, followed by warming to room temperature.

Yield : 65–70%.

Advantages : High functional group tolerance.

Limitations : Requires rigorous exclusion of moisture.

Sodium Hypochlorite-Mediated Oxidation

A patent by Google Patents details oxidation using sodium hypochlorite under alkaline conditions (pH 12–13):

- Mixing the imine with aqueous NaOCl (1.5 equiv) at 0°C.

- Adjusting pH to 12.5 using 10% NaOH.

- Extracting with ethyl acetate and purifying via column chromatography.

Yield : 66%.

Critical Factor : pH <11 leads to oxaziridine decomposition.

Hydrogen Peroxide–Trichloroacetonitrile System

Catalytic asymmetric oxidation methods, such as those using hydrogen peroxide and trichloroacetonitrile, achieve enantioselective synthesis. Conditions include:

- 20 mol% chiral thiourea catalyst.

- Reaction at -40°C for 24 hours.

Yield : 44–50%.

Application : Preferred for chiral oxaziridines.

Optimization and Reaction Conditions

Temperature and Solvent Effects

Low temperatures (-78°C to 0°C) are critical to suppress oxaziridine ring opening. Dichloromethane and toluene are optimal solvents, balancing solubility and inertness.

Industrial-Scale Considerations

Scaling up laboratory methods necessitates:

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxaziridine ring can participate in oxidation reactions, often leading to the formation of oxaziridines or other oxidized products.

Reduction: Reduction reactions can break the oxaziridine ring, leading to the formation of amines or other reduced products.

Substitution: The trichloromethyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxaziridines, while reduction reactions can produce amines.

Scientific Research Applications

Tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxaziridines and other nitrogen-containing compounds.

Biology: The compound’s ability to undergo specific reactions makes it useful in the study of biological pathways and enzyme mechanisms.

Medicine: Research into its potential medicinal applications includes exploring its use as a precursor for drug synthesis.

Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate involves its ability to participate in oxidation and reduction reactions. The oxaziridine ring is highly reactive, allowing it to interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Oxaziridine Derivatives

Example Compounds :

Key Comparisons :

- Structural Features : These compounds share the tert-butyl ester group but differ in heterocyclic frameworks (oxazolidine vs. morpholine) and substituents (formyl vs. trichloromethyl). The similarity score of 0.89 for the morpholine derivative highlights moderate structural overlap .

- Reactivity : The formyl group in these analogs may participate in nucleophilic additions, whereas the trichloromethyl group in the target compound could enhance electrophilicity.

Table 1: Structural Comparison of Oxaziridine Derivatives

Piperidine and Pyridine Carboxylates

Example Compounds :

Key Comparisons :

- Functional Groups : The piperidine derivative contains a tetrazole ring, which is acidic and may enhance solubility in polar media, whereas the pyridine analog features a keto group.

- Biological Activity: The tetrazole-containing compound exhibits antidiabetic activity (IC50 = 7.12 μM) due to its carboxylic acid-like properties .

- Crystallography : Pyridine carboxylates often form stable crystalline structures, as seen in the pyrazolo-pyridine derivative’s reported X-ray data .

Isoflavone Derivatives with tert-Butyl Esters

Example Compounds :

- Biochanin and daidzein derivatives with tert-butoxycarbonylamino groups

Key Comparisons :

- Stability : The tert-butyl group in these isoflavones acts as a protective moiety, preventing premature degradation. This parallels its role in the target compound’s ester group.

- Biological Activity : Despite structural modifications, these derivatives lacked estrogenic activity, highlighting the specificity required for bioactivity .

Indole-Based Carboxylates

Key Comparisons :

- Reactivity : The chloromethyl group in these indoline derivatives facilitates coupling reactions, whereas the trichloromethyl group in the target compound may undergo nucleophilic substitution or elimination.

- Cytotoxic Activity : Derivatives with sulfonyl substituents showed cytotoxicity comparable to doxorubicin in cancer cell lines (e.g., COLO 205, SK-MEL-2) .

Biological Activity

Tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, summarizing key research findings, case studies, and relevant data tables.

- Molecular Formula : CHClNO

- Molecular Weight : 262.52 g/mol

- CAS Number : 219547-77-0

The compound features a unique oxaziridine structure, which is known for its reactivity and potential pharmacological properties.

Antimicrobial Activity

Research has indicated that oxaziridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various oxazole derivatives against fungal strains such as Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentrations (MIC) for selected compounds were reported as follows:

| Compound | MIC (µg/ml) | Candida albicans | Aspergillus niger |

|---|---|---|---|

| 11 | 1.6 | 1.6 | 1.6 |

| 12 | 0.8 | 0.8 | 1.6 |

| Reference (5-Fluorocytosine) | 3.2 | 1.6 | 1.6 |

These findings suggest that the oxaziridine framework may contribute to the antimicrobial efficacy of the compound .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. A patent application described its potential in treating conditions associated with inflammation, highlighting its role in mitigating responses related to spinal cord injury and traumatic brain injury . The anti-inflammatory effects are hypothesized to be linked to the inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with biological macromolecules. The oxaziridine moiety can undergo nucleophilic attack, leading to modifications of proteins and nucleic acids, which may underlie its antimicrobial and anti-inflammatory effects.

Case Studies

- Antimicrobial Efficacy Against Bacterial Strains : A study by Singh et al. evaluated various substituted oxazoles for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs to this compound showed notable inhibition zones, suggesting a promising antibacterial profile .

- Therapeutic Applications : In a comprehensive review on oxazole derivatives, it was noted that compounds exhibiting similar chemical structures have been explored for their therapeutic potentials in cancer treatment and neuroprotection . This positions this compound as a candidate for further exploration in these areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.